Dichloroethylsilane
Description
Properties
IUPAC Name |
2,2-dichloroethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Si/c3-2(4)1-5/h2H,1H2,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYIFLQYXBNNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroethylsilane is typically synthesized through the reaction of ethylene with silicon tetrachloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, usually between 250°C and 300°C . The process can be represented by the following chemical equation: [ \text{C}_2\text{H}_4 + \text{SiCl}_4 \xrightarrow{\text{Cu}} \text{C}_2\text{H}_6\text{Cl}_2\text{Si} ]
Industrial Production Methods: The industrial production of this compound involves the Müller-Rochow process, where silicon is reacted with chloromethane in the presence of a copper catalyst. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dichloroethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace one or both chlorine atoms.
Polymerization: Can form polysilanes through dehydrochlorination.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as platinum or palladium.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Ethylsilane derivatives.
Polymerization: Polysilanes.
Scientific Research Applications
Dichloroethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Utilized in the development of silicon-based drug delivery systems.
Industry: Applied in the production of silicone polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of dichloroethylsilane involves its reactivity with nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 143.05 g/mol (calculated from formula C₂H₅Cl₂Si).
- Reactivity : The chlorine atoms on silicon make it highly reactive, particularly in hydrolysis and condensation reactions, which are critical for forming siloxane polymers.
- Applications : Primarily used as a precursor in silicone polymer production, surface treatments, and specialty chemical synthesis .
Comparison with Similar Organochlorosilanes
Dichlorodimethylsilane (C₂H₆Cl₂Si)
Structure : Two methyl groups (CH₃) and two chlorine atoms bonded to silicon.
Synthesis : Produced via the Müller-Rochow process, reacting silicon with methyl chloride (CH₃Cl) in the presence of a copper catalyst.
Properties :
- Molecular Weight : 129.06 g/mol.
- Reactivity : Less steric hindrance compared to dichloroethylsilane due to smaller methyl groups, leading to faster hydrolysis rates.
- Applications : Dominates silicone industry applications (e.g., polydimethylsiloxane production). Exposure limits: 0.1 ppm (8-hour TWA) .
Dichlorodiethylsilane (C₄H₁₀Cl₂Si)
Structure : Two ethyl groups (C₂H₅) and two chlorine atoms on silicon.
Synthesis : Produced via Grignard reactions involving ethyl magnesium bromide and silicon tetrachloride.
Properties :
Trichloro(chloromethyl)silane (CCl₃SiCH₂Cl)
Structure : A chloromethyl group (CH₂Cl) and three chlorine atoms on silicon.
Properties :
Methyldichlorosilane (CH₃Cl₂SiH)
Structure : One methyl group, two chlorines, and a hydrogen on silicon.
Properties :
- Molecular Weight : 115.03 g/mol.
- Reactivity : The Si-H bond enables hydrosilylation reactions, useful in functionalizing organic molecules.
- Safety : Higher acute toxicity (TLV 0.1 ppm) compared to this compound .
Q & A
Q. Basic Research Focus
- Gas Chromatography (GC) : Quantifies silane yield and detects by-products (e.g., trichloroethylsilane).
- NMR Spectroscopy : Confirms molecular structure via <sup>1</sup>H and <sup>29</sup>Si NMR peaks (e.g., δ<sup>29</sup>Si = 15–20 ppm for this compound).
- FT-IR : Identifies Si-Cl bonds (450–550 cm<sup>-1</sup>) and Si-C bonds (1250–1300 cm<sup>-1</sup>) .
Advanced Considerations : - Mass Spectrometry (MS) : Detects trace impurities (e.g., chlorinated hydrocarbons) at ppm levels.
- X-ray Diffraction (XRD) : Validates crystallinity in solid-phase derivatives.
How should researchers design experiments to assess this compound’s environmental impact?
Q. Advanced Research Focus
- Hydrolysis Studies : Simulate environmental conditions (pH, humidity) to track degradation products (e.g., silicic acid, HCl).
- Ecotoxicology Assays : Use OECD Test No. 201/202 for aquatic toxicity in Daphnia magna or algae .
- Lifecycle Analysis (LCA) : Model emissions from synthesis to disposal, incorporating data from EPA DSSTox .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- Ventilation : Use fume hoods with >100 fpm face velocity to control HCl vapor release.
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields.
- Spill Management : Neutralize spills with sodium bicarbonate slurry .
Advanced Risk Mitigation : - IDLH Monitoring : Implement real-time sensors for HCl (IDLH = 50 ppm) and silicon tetrachloride .
How can computational modeling enhance the understanding of this compound reactivity?
Q. Advanced Research Focus
- DFT Calculations : Predict reaction pathways (e.g., Si-Cl bond cleavage energetics) using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments.
- QSPR Models : Correlate molecular descriptors (e.g., electrophilicity index) with catalytic activity .
What strategies improve reproducibility in this compound synthesis across laboratories?
Q. Methodological Guidance :
- Detailed Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including catalyst batch numbers and gas purity .
- Interlaboratory Studies : Collaborate via platforms like NIST to validate protocols.
- Open Data : Share raw GC-MS/NMR files in repositories like Zenodo .
How can researchers address gaps in this compound’s applications in advanced materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
